methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H10N6O3S and its molecular weight is 330.32. The purity is usually 95%.
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Scientific Research Applications
Role in Pediatric Brain Tumors
Temozolomide, a DNA-methylating agent with a structure and function that could be contextually related to the compound , has shown antitumor activity. Although its efficacy against pediatric brain tumors has been limited, its combination with other compounds is under evaluation in clinical trials. This suggests a pathway for investigating the therapeutic potential of related compounds in oncology (Barone et al., 2006).
Reactivity and Applications of 1,2,4-Triazole Derivatives
Compounds with open thiogroup, such as 1,2,4-triazoles, have demonstrated significant antioxidant and antiradical activity. Their comparison to biogenic amino acids like cysteine highlights their biochemical significance and potential applications in radiation treatment (Kaplaushenko, 2019).
Antitubercular Activity
Certain derivatives related to the compound have been evaluated for their antitubercular activity, showcasing the potential of such molecules in the development of new therapeutic agents against tuberculosis and resistant bacterial strains (Asif, 2014).
Synthetic Methodologies
The synthesis of polyfunctional heteroaromatics, including compounds with triazole and pyridazine moieties, underscores the advancements in chemical synthesis techniques that enable the creation of complex molecules with potential applications in pharmaceuticals and materials science (Moustafa et al., 2017).
Physico-Chemical Properties of 1,2,4-Triazole Derivatives
The exploration of 1,2,4-triazole derivatives' physico-chemical properties illuminates their relevance in pharmaceutical, medical, and various industrial applications, highlighting the scope for further research into similar compounds (Parchenko, 2019).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
It’s known that triazole derivatives can bind to various enzymes and receptors in biological systems, which could potentially explain their diverse biological activities .
Biochemical Pathways
It’s worth noting that compounds with a 1,2,4-triazole moiety have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate are largely derived from its triazole core. Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Given the known properties of triazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
As a triazole derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 3-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3S/c1-22-13(21)11-8(4-5-23-11)16-12(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZOHBOSFAKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.